2-(Adamantan-2-yl)propanoic acid
Description
2-(Adamantan-2-yl)propanoic acid is a carboxylic acid derivative featuring an adamantane moiety substituted at the 2-position. Adamantane, a diamondoid hydrocarbon, is renowned for its rigid, lipophilic structure, which enhances binding affinity to biological targets and improves metabolic stability . The propanoic acid group introduces hydrogen-bonding capacity, which is critical for interactions with enzymes or receptors.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-(2-adamantyl)propanoic acid |
InChI |
InChI=1S/C13H20O2/c1-7(13(14)15)12-10-3-8-2-9(5-10)6-11(12)4-8/h7-12H,2-6H2,1H3,(H,14,15) |
InChI Key |
CIPPAYCZQKRFTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-2-yl)propanoic acid typically involves the functionalization of adamantane. One common method is the alkylation of adamantane with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. For instance, the reaction of adamantane with bromoacetic acid under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The hydrogen atoms on the adamantane framework can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
2-(Adamantan-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as thermally stable polymers and lubricants.
Mechanism of Action
The mechanism of action of 2-(Adamantan-2-yl)propanoic acid involves its interaction with specific molecular targets. The rigid adamantane framework allows for precise spatial orientation, which can enhance binding affinity to target molecules. This compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs: Adamantane-Substituted Carboxylic Acids
Adamantane derivatives vary in substitution patterns (1-yl vs. 2-yl) and functional groups, leading to distinct physicochemical and biological properties.
Key Observations :
- Substitution Position : 2-yl adamantane derivatives (e.g., 2-(Adamantan-2-yl)acetic acid) exhibit higher lipophilicity than 1-yl analogs, enhancing blood-brain barrier penetration .
- Functional Groups: Amino-substituted derivatives (e.g., 3-(Adamantan-1-yl)-2-aminopropanoic acid HCl) show improved solubility, critical for bioavailability .
- Biological Activity: Phenoxy-substituted analogs (e.g., ) are hypothesized to target cancer pathways due to structural similarity to kinase inhibitors .
Propanoic Acid Derivatives with Aromatic Substituents
Non-adamantane propanoic acids highlight the role of substituents in toxicity and applications.
Key Observations :
- Aromatic Rings : Thiophene and iodophenyl substituents introduce steric bulk and electronic effects, influencing receptor binding (e.g., thyroid hormone analogs in ) .
- Toxicity : Thiophene derivatives exhibit acute oral/dermal toxicity (Category 4), necessitating stringent handling protocols .
Amino-Substituted Propanoic Acids
Amino groups enhance solubility and enable salt formation, improving pharmacokinetics.
Key Observations :
- Amide Linkages : Acetamido and formamido groups (e.g., and ) facilitate hydrogen bonding with biological targets, crucial for enzyme inhibition .
- Salt Forms : Hydrochloride salts (e.g., ) enhance stability and aqueous solubility .
Table 1: Physicochemical Properties
*Estimated based on structural analogs.
Table 2: Hazard Comparison
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